molecular formula C8H8N2 B2416446 2-Ethynyl-4,6-dimethylpyrimidine CAS No. 86520-99-2

2-Ethynyl-4,6-dimethylpyrimidine

Cat. No.: B2416446
CAS No.: 86520-99-2
M. Wt: 132.166
InChI Key: VGWRJXCDOHBOSC-UHFFFAOYSA-N
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Description

2-Ethynyl-4,6-dimethylpyrimidine is a chemical compound with the molecular formula C8H8N2. It is a ligand that can be used to form two-dimensional supramolecular frameworks. This compound is known for its ability to assemble into chains and trifluoroacetate chains by hydrogen bonds with other molecules .

Scientific Research Applications

2-Ethynyl-4,6-dimethylpyrimidine has a wide range of scientific research applications:

Safety and Hazards

2-Ethynyl-4,6-dimethylpyrimidine may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions of research on 2-Ethynyl-4,6-dimethylpyrimidine could involve its potential applications in the field of nonlinear optics (NLO). Organic NLO materials have attracted significant attention due to their good optical and physical properties .

Chemical Reactions Analysis

2-Ethynyl-4,6-dimethylpyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can also be performed, leading to the formation of reduced derivatives.

    Substitution: It can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common reagents used in these reactions include hydrogen bonds, trifluoroacetate, and other coordination ligands . The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

2-Ethynyl-4,6-dimethylpyrimidine can be compared with other similar compounds such as:

    2-Amino-4,6-dimethylpyrimidine: This compound has similar structural properties but different functional groups.

    4,6-Dimethyl-2-iodopyrimidine: Another related compound with different substituents.

    2-Chloro-4,6-dimethylpyrimidine: This compound has chlorine atoms instead of ethynyl groups.

The uniqueness of this compound lies in its ability to form specific supramolecular frameworks and its versatile reactivity in various chemical reactions.

Properties

IUPAC Name

2-ethynyl-4,6-dimethylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2/c1-4-8-9-6(2)5-7(3)10-8/h1,5H,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGWRJXCDOHBOSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C#C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86520-99-2
Record name 2-ethynyl-4,6-dimethylpyrimidine
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